molecular formula C7H3N3O4 B1348646 3,4-Dinitrobenzonitrile CAS No. 4248-33-3

3,4-Dinitrobenzonitrile

Cat. No. B1348646
CAS RN: 4248-33-3
M. Wt: 193.12 g/mol
InChI Key: QXFXDEHCVXHEBX-UHFFFAOYSA-N
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Description

3,4-Dinitrobenzonitrile is a chemical compound with the molecular formula C7H3N3O41. It has a molecular weight of 193.1212.



Synthesis Analysis

The synthesis of dinitrobenzonitrile compounds often involves the reaction of dinitrobenzaldehyde O-aryloximes2. For instance, 2,4-Dinitrobenzonitrile is formed as one of the reaction products from the elimination reactions of (E)-2,4-dinitrobenzaldehyde O-aryloximes2. The reaction between (E)-2,4-dinitrobenzaldehyde O-benzoyloxime with i-Pr2NH in methylcyanide yields (E)-2,4-Dinitrobenzonitrile2.



Molecular Structure Analysis

The molecular structure of 3,4-Dinitrobenzonitrile consists of a benzene ring substituted with two nitro groups and a nitrile group1. The exact 3D structure can be viewed using specific software3.



Chemical Reactions Analysis

The specific chemical reactions involving 3,4-Dinitrobenzonitrile are not readily available from the search results. However, dinitrobenzonitriles are generally reactive due to the presence of the electron-withdrawing nitro and nitrile groups.



Physical And Chemical Properties Analysis

3,4-Dinitrobenzonitrile is a solid compound2. Its exact physical and chemical properties such as color, solubility, melting point, and boiling point are not specified in the search results.


Scientific Research Applications

Meisenheimer Complex Formation

Supramolecular Assembly

  • Molecular Complex Formation: Co-crystallization of 3,5-dinitrobenzamide and 3,5-dinitrobenzonitrile forms an additive supramolecular assembly, demonstrating the additive nature in their crystal structures (Pedireddi, Prakashareddy, & Arora, 2003).

Substitution and Reduction Reactions

  • Single-Electron Transfer: Reactions of 3,5-dinitrobenzonitrile involve unproductive Meisenheimer complexes and eventually form dinitribenzamide and benzoate ion, showcasing the complex substitution and reduction dynamics (Bacaloglu et al., 1992).
  • Preparation of Derivatives: The indirect electroreduction method has been used to prepare derivatives like 4-Chloro-3,5-diaminobenzonitrile from 4-chloro-3,5-dinitrobenzonitrile (Yang, 2009).

Radiosensitization and Radioprotection

  • Radioprotective Properties: Benzonitriles, particularly 3,5-dinitrobenzonitrile, have shown notable radioprotective activity in biological models (Fernandez et al., 1986).
  • Effects on Oxygen Utilization and Radiation Response: The influence of nitrobenzene derivatives, including dinitrobenzonitrile, on oxygen utilization and radiation response in tumor models has been studied (Biaglow & Durand, 1976).

Photoluminescence Quenching

  • Interaction with Silicon Nanocrystals: Studies on the quenching of photoluminescence from Si nanocrystals by aromatic nitro compounds, including 3,5-dinitrobenzonitrile, have provided insights into electron transfer mechanisms (Germanenko, Li, & El-shall, 2001).

Safety And Hazards

Dinitrobenzonitrile compounds can be harmful if swallowed, in contact with skin, or if inhaled4. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation4.


Future Directions

The search results do not provide specific future directions for 3,4-Dinitrobenzonitrile. However, dinitrobenzonitrile compounds are often used in chemical research and could have potential applications in the synthesis of other chemical compounds.


Relevant Papers
One paper discusses the reaction of 3,5-dinitrobenzonitrile in a methanolic solution containing a low sodium-methoxide concentration
5. The final product was found to be methoxy (3,5-dinitrophenyl)methanimine, which is produced by a catalytic reaction5. Another paper describes a case of acute intoxication by 4-nitrobenzonitrile, a related compound6.


properties

IUPAC Name

3,4-dinitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3O4/c8-4-5-1-2-6(9(11)12)7(3-5)10(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFXDEHCVXHEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336449
Record name 3,4-Dinitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dinitrobenzonitrile

CAS RN

4248-33-3
Record name 3,4-Dinitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
NE Guesmi, T Boubaker… - Progress in Reaction …, 2013 - journals.sagepub.com
Second-order rate constants (k 1 ) have been measured spectrophotometrically for reactions of 2,4,6-tris(trifluoromethanesulfonyl)anisole 1 with 4-X-substituted anilines (X = OH, OCH 3 …
Number of citations: 11 journals.sagepub.com
JS Kim, C Yu, A Liu, LF Liu… - Journal of Medicinal …, 1997 - ACS Publications
Terbenzimidazoles poison the nuclear enzyme topoisomerase I and possess significant cytotoxic activity against several human tumor cell lines. The relative pharmacological activity of …
Number of citations: 81 pubs.acs.org
SES Ebrahimi - 1997 - search.proquest.com
Analogues of Hoechst 33258 have been designed and synthesized to incorporate a range of hydroxyl and alkoxyl functions in different positions of the phenolic group of the template …
Number of citations: 0 search.proquest.com
OA Olaseinde - … Journal of Innovations in Engineering and …, 2022 - search.proquest.com
Agro-waste disposal has become a major source of environmental pollution. It is imperative to find an alternate use for agricultural waste. This research used water rind which is an agro-…
Number of citations: 0 search.proquest.com
M Patz, S Fukuzumi - Journal of physical organic chemistry, 1997 - Wiley Online Library
Most organic bond‐forming reactions can be described as nucleophile–electrophile combinations. For many of these reactions there have been discussions as to whether the bond …
Number of citations: 38 onlinelibrary.wiley.com
H Goldstein, R Voegeli - Helv. Chim. Acta, 1941
Number of citations: 3

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